Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyra
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Description
Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyra, also known as Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyra, is a useful research compound. Its molecular formula is C₃₁H₄₀O₁₅ and its molecular weight is 652.64. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyra suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyra including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyra involves the protection of the hydroxyl groups on the mannose molecule, followed by the formation of the benzylidene acetal and allyl group addition. The final step involves deprotection of the acetyl groups.
Starting Materials
Methyl α-D-mannopyranoside, Acetic anhydride, Pyridine, Benzaldehyde, Allyl bromide, Palladium on carbon, Hydrogen gas, Sodium methoxide
Reaction
Step 1: Protection of hydroxyl groups on the mannose molecule using acetic anhydride and pyridine to form 2',3',4',6'-tetra-O-acetyl-α-D-mannopyranoside, Step 2: Formation of benzylidene acetal by reacting 2',3',4',6'-tetra-O-acetyl-α-D-mannopyranoside with benzaldehyde in the presence of acetic acid, Step 3: Addition of allyl bromide to the benzylidene acetal using palladium on carbon as a catalyst and hydrogen gas to form Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyra, Step 4: Deprotection of acetyl groups using sodium methoxide in methanol to obtain the final product, Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(α-D-mannopyranosyl)-α-D-mannopyra
properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-6-[[(4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O15/c1-7-13-37-27-25(24-22(43-30(27)36-6)15-39-29(45-24)20-11-9-8-10-12-20)46-31-28(42-19(5)35)26(41-18(4)34)23(40-17(3)33)21(44-31)14-38-16(2)32/h7-12,21-31H,1,13-15H2,2-6H3/t21-,22-,23-,24-,25+,26+,27+,28+,29?,30+,31-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREVFJBIKFYMNU-UVSHWGQYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OCC=C)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]([C@H]2OCC=C)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside |
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